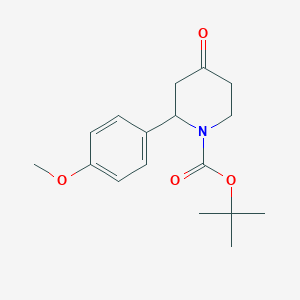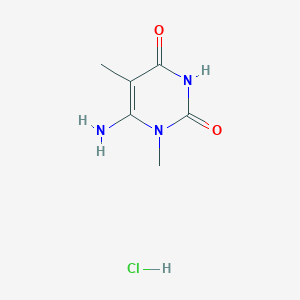
6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
描述
6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C6H9N3O2. It is a derivative of uracil, a component of RNA, and is used in various scientific research applications. This compound is known for its potential biological activity and is studied for its applications in chemistry, biology, medicine, and industry.
作用机制
Target of Action
It’s known that this compound is used as a reagent in the synthesis of new pyrimidine and caffeine derivatives .
Mode of Action
It’s known that the compound’s structure, particularly its amino group, has a certain nucleophilic property, which can react with aldehyde compounds to produce corresponding imine derivatives .
Biochemical Pathways
It’s used in the synthesis of new pyrimidine and caffeine derivatives, which suggests it may influence pathways related to these compounds .
Result of Action
It’s known that the resulting 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles are moderately likely to exhibit activity as apoptosis agonists .
Action Environment
To maintain its stability, it generally needs to be kept in an inert gas atmosphere .
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: One common method involves the condensation of guanidine with ethyl acetoacetate in the presence of a catalyst.
Hydrolysis: Another method involves the hydrolysis of a suitable precursor, such as a substituted pyrimidinone derivative.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure purity and yield. The process may involve the use of reactors, temperature control, and purification steps to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Reduced forms of the compound, such as amines.
Substitution Products: Derivatives with different functional groups, such as halogenated compounds.
科学研究应用
Chemistry: The compound is used in organic synthesis and as a building block for the preparation of more complex molecules. Biology: It is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays. Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of diseases and as a precursor for pharmaceuticals. Industry: It is used in the production of various chemicals and materials, including its application in the development of new materials and technologies.
相似化合物的比较
Uracil: A naturally occurring nucleobase in RNA.
Thymine: Another nucleobase found in DNA.
Cytosine: A nucleobase that pairs with guanine in nucleic acids.
Uniqueness: 6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is unique due to its specific structural modifications, which can impart different biological activities compared to its natural counterparts
属性
IUPAC Name |
6-amino-1,5-dimethylpyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-3-4(7)9(2)6(11)8-5(3)10;/h7H2,1-2H3,(H,8,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTGQUIKUPEPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B1383124.png)
![tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1383126.png)
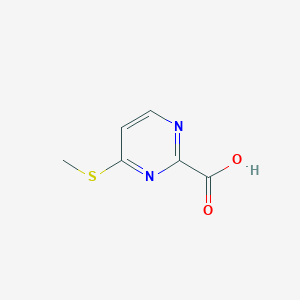
![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1383129.png)

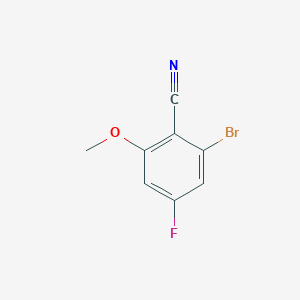
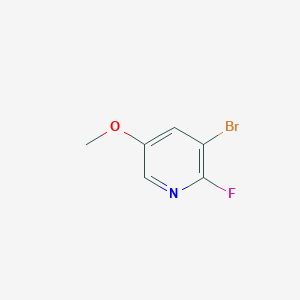
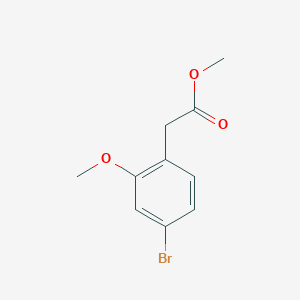
![{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B1383137.png)
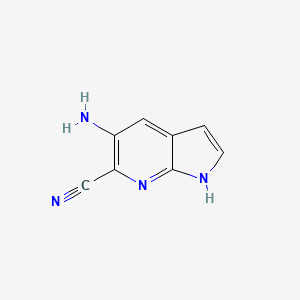
![tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1383142.png)
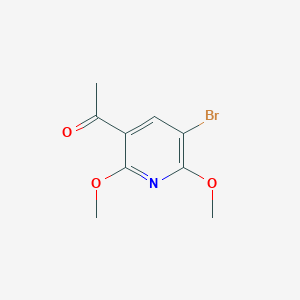
![tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1383144.png)
